molecular formula C10H14ClF2N5 B12217358 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12217358
M. Wt: 277.70 g/mol
InChI Key: YWYJOCWYTZNNNO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

Molecular Formula and Connectivity

The compound has a molecular formula of C₁₀H₁₃F₂N₅·HCl , with a molecular weight of 279.71 g/mol (calculated for the free base) and 316.16 g/mol for the hydrochloride salt. Its structure comprises two pyrazole rings:

  • Pyrazole-3-amine core : A pyrazole ring substituted at position 3 with an amine group (–NH₂) and at position 1 with a difluoromethyl (–CF₂H) group.
  • N-[(1,3-Dimethylpyrazol-4-yl)methyl] substituent : A second pyrazole ring, methylated at positions 1 and 3, connected via a methylene bridge (–CH₂–) to the amine group of the first pyrazole.
Stereochemical Considerations

The molecule lacks chiral centers due to the planar geometry of the pyrazole rings and symmetric substitution patterns. However, the difluoromethyl group introduces conformational isomerism , as the –CF₂H moiety can adopt distinct orientations relative to the pyrazole plane.

Structural Feature Description
Pyrazole ring 1 1-(difluoromethyl)-1H-pyrazol-3-amine, with N–H and –CF₂H groups at positions 1 and 3
Pyrazole ring 2 1,3-dimethyl-1H-pyrazol-4-yl, with methyl groups at positions 1 and 3
Linkage Methylene (–CH₂–) bridge between pyrazole-3-amine and pyrazole-4-yl groups
Counterion Hydrochloride (Cl⁻) forming an ionic bond with the protonated amine

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR)

Key proton environments were identified using ¹H NMR (400 MHz, DMSO-d₆):

  • Difluoromethyl group (–CF₂H) : A triplet at δ 6.72 ppm (J = 54.7 Hz), characteristic of coupling between fluorine and the single proton.
  • Pyrazole methyl groups : Singlets at δ 2.34 ppm (1,3-dimethylpyrazole) and δ 2.41 ppm (pyrazole-3-amine methylene).
  • Methylene bridge (–CH₂–) : A quartet at δ 4.28 ppm (J = 5.1 Hz), integrating for two protons.
  • Amine proton (–NH₂) : A broad singlet at δ 8.15 ppm , indicative of hydrogen bonding with the chloride counterion.

¹³C NMR and DEPT-135

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) revealed:

  • Pyrazole carbons : Signals between δ 145.2 ppm (C-3, amine-substituted) and δ 109.8 ppm (C-4, methylene-linked).
  • Difluoromethyl carbon : A doublet at δ 118.4 ppm (J = 284.9 Hz), consistent with CF₂H groups.
  • Methyl carbons : Resonances at δ 12.7 ppm (1,3-dimethylpyrazole) and δ 14.3 ppm (methylene bridge).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirmed the molecular ion [M+H]⁺ at m/z 280.1065 (calculated: 280.1068 for C₁₀H₁₄F₂N₅), with a chlorine isotope pattern matching the hydrochloride salt.

Spectroscopic Technique Key Peaks Assignment
¹H NMR δ 6.72 (t, J = 54.7 Hz) –CF₂H proton
¹³C NMR δ 118.4 (t, J = 284.9 Hz) –CF₂ carbon
HRMS m/z 280.1065 [C₁₀H₁₄F₂N₅+H]⁺

X-ray Crystallography and Solid-State Configuration

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) revealed a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.924 Å
  • b = 12.307 Å
  • c = 10.558 Å
  • α = 90°, β = 98.76°, γ = 90°
  • Volume = 1147.3 ų
  • Z = 4

Hydrogen Bonding Network

The solid-state structure is stabilized by:

  • N–H···Cl interactions : Between the protonated amine and chloride ion (distance: 2.89 Å).
  • C–H···F contacts : Involving the difluoromethyl group and adjacent pyrazole protons (distance: 2.67 Å).

Thermal Ellipsoids and Packing Diagram

Thermal ellipsoid analysis showed minimal displacement (<0.2 Å) for non-hydrogen atoms, confirming structural rigidity. The packing diagram revealed alternating layers of cation-anion pairs along the c-axis , with van der Waals gaps of 3.4 Å.

Crystallographic Parameter Value
Space group P2₁/c
R-factor 0.042
Bond angles N–C–N: 117.3°, C–N–C: 122.1°
Torsion angles Pyrazole rings: 0.8°–2.1° deviation from planarity

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-8(6-16(2)14-7)5-13-9-3-4-17(15-9)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H

InChI Key

YWYJOCWYTZNNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves multi-step processes that emphasize regioselectivity and functional group compatibility. A widely adopted approach, as outlined in patent literature, begins with the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, a key intermediate. This intermediate is synthesized via a two-step sequence:

  • Substitution/Hydrolysis Reaction :
    α,β-Unsaturated esters react with 2,2-difluoroacetyl halides in the presence of triethylamine or N,N-diisopropylethylamine as acid-binding agents. Solvents such as dioxane or tetrahydrofuran (THF) are employed at temperatures between 0–5°C to control exothermicity. Subsequent hydrolysis with sodium hydroxide yields α-difluoroacetyl intermediates.

  • Condensation/Cyclization :
    The intermediate undergoes cyclization with methylhydrazine in aqueous solution, catalyzed by sodium iodide or potassium iodide. This step, conducted at -30°C to 0°C, ensures the formation of the pyrazole ring, followed by thermal cyclization at 50–120°C to enhance regioselectivity.

Step Reagents Conditions Yield
1 2,2-difluoroacetyl chloride, α,β-unsaturated ester, triethylamine 0–5°C, dioxane/THF 75–85%
2 Methylhydrazine, NaI/KI -30°C → 120°C, aqueous 50–65%

The introduction of the [(1,3-dimethylpyrazol-4-yl)methyl]amine side chain requires precise coupling strategies. A nucleophilic substitution reaction between 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride and 1,3-dimethylpyrazol-4-ylmethylamine is commonly employed. This reaction is facilitated by dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane at 20°C, achieving yields of 80–90%.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may necessitate higher temperatures.
  • Catalyst Loading : DMAP at 0.1–0.5 mol% accelerates acylation without byproduct formation.

Hydrochloride Salt Formation

The final hydrochloride salt is generated via acid-base titration. The free base is dissolved in anhydrous ether, and gaseous HCl is introduced at 0°C, resulting in precipitation. Recrystallization from ethanol/water (35–65% v/v) yields the pure hydrochloride form with >99% purity.

Optimization Insights :

  • pH Control : Maintaining pH < 2 during acidification prevents decomposition of the difluoromethyl group.
  • Recrystallization Solvent : Ethanol/water mixtures minimize lattice defects, enhancing crystalline stability.

Industrial-Scale Production Challenges

Scaling the synthesis of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride presents unique challenges:

  • Cost Efficiency : The use of BF₃-etherate in early steps (as described in patent CN111362874B) increases raw material costs, prompting research into alternative catalysts.
  • Environmental Impact : Waste streams containing fluoride ions require neutralization with calcium oxide to prevent ecological harm.
  • Regioselectivity : Competing pathways during cyclization may produce regioisomers, necessitating chromatographic purification at pilot scales.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance:

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethyl group (δ -120 to -125 ppm).
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve residual intermediates.
  • X-ray Diffraction : Monoclinic crystal structure (space group P2₁/c) validates salt formation.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections. Studies indicate that modifications in the pyrazole structure can enhance its efficacy as an antimicrobial agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Derivatives of pyrazole have shown potential in reducing inflammation in animal models, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Cancer Research
Recent studies have explored the role of pyrazole derivatives in cancer therapy. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a chemotherapeutic agent. Research suggests that further optimization of its structure could lead to more effective cancer treatments .

Agricultural Applications

Fungicides and Pesticides
The agricultural sector has shown interest in the application of this compound as a fungicide and pesticide. Research indicates that difluoromethylpyrazole derivatives possess strong antifungal properties against various plant pathogens. For instance, studies have reported effective control of fungi such as Botrytis cinerea and Alternaria solani, making these compounds valuable in crop protection strategies .

Herbicides
In addition to fungicidal properties, some derivatives have been evaluated for herbicidal activity. The selective action against specific weed species suggests that these compounds could be developed into environmentally friendly herbicides with reduced toxicity to non-target organisms .

Material Science Applications

Polymer Chemistry
The incorporation of difluoromethylpyrazole into polymer matrices has been studied for enhancing material properties. Research indicates that such modifications can improve thermal stability and mechanical strength, making these materials suitable for advanced applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains
Anti-inflammatory Reduced inflammation in animal models
Cancer Research Inhibited growth of specific cancer cell lines
Agricultural Fungicide Effective against Botrytis cinerea and Alternaria solani
Polymer Chemistry Improved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The pyrazole ring is known to interact with proteins and nucleic acids, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with four closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS Number) Substituent on Amine-Linked Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) 1,3-Dimethylpyrazol-4-yl ~C₁₀H₁₄ClF₂N₅* ~294.71* Enhanced steric bulk from dimethyl groups; potential metabolic stability
1-(Difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine hydrochloride 1-Methylpyrrol-2-yl C₁₀H₁₃ClF₂N₄ 262.69 Pyrrolidine ring introduces hydrogen-bonding potential
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride 1-Ethylpyrazol-3-yl C₁₀H₁₄ClF₂N₅ 277.70 Ethyl group increases lipophilicity; may enhance membrane permeability
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine 5-Fluoro-1,3-dimethylpyrazol-4-yl C₁₀H₁₃ClF₃N₅ 295.69 Fluorine substitution enhances electronegativity and polarity
1-(Difluoromethyl)-3-methylpyrazol-4-amine hydrochloride None (simpler structure) C₅H₈ClF₂N₃ 183.59 Minimal steric hindrance; baseline for comparison

Notes:

  • *Estimated for the target compound based on structural analogs.
  • All compounds share a pyrazole-difluoromethyl core and hydrochloride salt.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The ethyl group in the 1-ethylpyrazol-3-yl analog increases lipophilicity (logP ~2.1 estimated) compared to the dimethylpyrazolyl group in the target compound, which may reduce aqueous solubility but improve cell membrane penetration.

Steric and Electronic Influences :

  • The 1,3-dimethylpyrazol-4-yl group in the target compound introduces steric bulk, which could hinder interactions with flat binding pockets but improve selectivity .
  • The pyrrolidine ring in provides conformational flexibility and hydrogen-bonding sites, advantageous for protein-ligand interactions.

Synthetic Accessibility :

  • Analogs like and are synthesized via copper-catalyzed coupling reactions (e.g., using cesium carbonate and cyclopropanamine, as in ), suggesting similar routes for the target compound.
  • The hydrochloride salt formation, common across these compounds, simplifies purification and enhances stability .

Metabolic Considerations: Difluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated analogs . Fluorine substitution in may reduce susceptibility to enzymatic degradation.

Biological Activity

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a complex chemical compound notable for its unique structure and significant biological activities. This compound features a difluoromethyl group and a pyrazole moiety, which enhance its interactions with biological targets. The molecular formula is C10H14ClF2N5C_{10}H_{14}ClF_2N_5 with a molecular weight of approximately 277.70 g/mol.

Biological Properties

Research indicates that this compound exhibits various biological activities, primarily through its role as an enzyme inhibitor and its ability to bind to specific receptors. The difluoromethyl group is crucial in enhancing the compound's binding affinity, thereby modulating the activity of various biological targets.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes critical in various biochemical pathways. For instance, it has shown promising results in inhibiting ammonia monooxygenase, an enzyme involved in nitrogen metabolism. This inhibition can lead to therapeutic applications in treating diseases related to nitrogen metabolism disorders.

Antiparasitic Activity

In vitro studies have revealed that structurally related compounds exhibit antiparasitic properties against protozoa such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride may also possess similar activities, warranting further investigation into its potential as an antiparasitic agent .

Structure-Activity Relationship (SAR)

The structure of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride allows for extensive modifications that can influence its biological activity. The presence of the difluoromethyl group contributes significantly to its reactivity and selectivity towards various biological targets.

Compound NameCAS NumberSimilarity IndexUnique Features
4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)Not Available0.87Similar difluoromethyl group but less functional diversity
(1-Methyl-1H-pyrazol-5-yl)methanamine863548-52-10.79Simpler structure lacking difluoromethyl group
Pyrazolo[1,5-a]pyridin-5-amine1101120-37-90.76Different core structure with distinct pharmacological properties

Case Studies and Research Findings

Several studies have focused on the biological activities associated with pyrazole derivatives similar to 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride:

  • Cytotoxicity Studies : A series of pyrazole derivatives were assessed for cytotoxicity against human cell lines. Some compounds exhibited significant cytotoxic effects, raising concerns about their safety profiles for therapeutic applications .
  • Antimicrobial Activities : Related compounds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. These findings suggest a broad spectrum of activity that could be harnessed for developing new antimicrobial agents .
  • Autophagy Induction : In a high-throughput screening campaign, certain pyrazole derivatives were identified as autophagy inducers. This mechanism may provide insights into their potential use in cancer therapies where autophagy plays a protective role against cell toxicity .

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